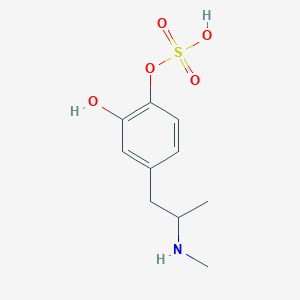

3,4-Dihydroxymethamphetamine-4-O-sulfate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1294450-47-7 |

|---|---|

Molecular Formula |

C10H15NO5S |

Molecular Weight |

261.30 g/mol |

IUPAC Name |

[2-hydroxy-4-[2-(methylamino)propyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C10H15NO5S/c1-7(11-2)5-8-3-4-10(9(12)6-8)16-17(13,14)15/h3-4,6-7,11-12H,5H2,1-2H3,(H,13,14,15) |

InChI Key |

XNMDQPRCBHALBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OS(=O)(=O)O)O)NC |

Origin of Product |

United States |

Biochemical Pathways of 3,4 Dihydroxymethamphetamine 4 O Sulfate Formation

Precursor Formation: O-Demethylenation of 3,4-Methylenedioxymethamphetamine (MDMA) to 3,4-Dihydroxymethamphetamine (DHMA)

The initial and pivotal step in the metabolic cascade leading to 3,4-Dihydroxymethamphetamine-4-O-sulfate is the O-demethylenation of MDMA to its catechol metabolite, 3,4-Dihydroxymethamphetamine (DHMA). nih.govresearchgate.netgtfch.org This reaction is a critical detoxification pathway, converting the psychoactive parent compound into a more water-soluble and readily excretable form.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP1A2, CYP3A4, CYP2B6) in DHMA Formation

The biotransformation of MDMA to DHMA is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly located in the liver. tbzmed.ac.irscielo.br Several CYP isoforms have been identified as key players in this metabolic process, with CYP2D6 playing the most significant role. nih.govresearchgate.nettbzmed.ac.irnih.gov While CYP2D6 is the principal enzyme responsible for the O-demethylenation of MDMA, other isoforms, including CYP1A2, CYP3A4, and CYP2B6, also contribute to this metabolic pathway, albeit to a lesser extent. tbzmed.ac.irscielo.brresearchgate.net The involvement of multiple CYP enzymes highlights the complexity of MDMA metabolism and the potential for individual variability based on genetic polymorphisms of these enzymes.

| Enzyme Family | Specific Isoform(s) | Role in MDMA Metabolism |

| Cytochrome P450 | CYP2D6 | Primary enzyme in O-demethylenation of MDMA to DHMA. nih.govresearchgate.nettbzmed.ac.ir |

| Cytochrome P450 | CYP1A2, CYP3A4, CYP2B6 | Contribute to the N-demethylation of MDMA and, to a lesser extent, O-demethylenation. tbzmed.ac.irscielo.br |

Stereoselectivity in DHMA Formation from MDMA

MDMA is a chiral compound, existing as two enantiomers: (S)-MDMA and (R)-MDMA. The metabolism of MDMA exhibits stereoselectivity, with a preference for the S-stereoisomer. nih.govresearchgate.net This preference is largely attributed to the higher affinity of (S)-MDMA for the primary metabolizing enzyme, CYP2D6. researchgate.net Consequently, the formation of DHMA from MDMA is also a stereoselective process, with the S-enantiomer being metabolized at a faster rate.

Sulfation of 3,4-Dihydroxymethamphetamine

Following its formation, DHMA undergoes further phase II metabolism, primarily through sulfation. This conjugation reaction is a crucial step in the detoxification and elimination of the catechol metabolite.

Enzymatic Catalysis by Sulfotransferases (SULTs)

The sulfation of DHMA is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govresearchgate.net These cytosolic enzymes facilitate the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of DHMA. xenotech.com This process significantly increases the water solubility of the metabolite, preparing it for renal excretion.

Specific SULT Isoforms Involved in 3,4-Dihydroxymethamphetamine Sulfation (e.g., SULT1A3)

Several SULT isoforms are capable of catalyzing the sulfation of DHMA. Research has identified SULT1A1 and SULT1A3 as being involved in this process. nih.gov Notably, SULT1A3 has been shown to have the highest affinity and capacity for DHMA sulfation among the SULT isoforms studied. nih.govresearchgate.net The specific involvement of SULT1A3 underscores its importance in the detoxification of MDMA metabolites.

| SULT Isoform | Role in DHMA Sulfation | Kinetic Properties |

| SULT1A3 | Major isoform involved in DHMA sulfation. nih.govresearchgate.net | Exhibits the highest affinity and capacity. nih.govresearchgate.net |

| SULT1A1 | Also catalyzes the sulfation of DHMA. nih.gov |

Kinetic Characterization of Sulfation Reactions (e.g., Michaelis-Menten kinetics, substrate inhibition)

The enzymatic sulfation of MDMA's primary metabolites, such as DHMA and 4-hydroxy-3-methoxymethamphetamine (HMMA), is primarily carried out by cytosolic SULT enzymes. The kinetic properties of these reactions have been characterized to understand their efficiency and capacity.

Investigations into the specific SULT isoforms responsible for the sulfation of DHMA have identified SULT1A1 and SULT1A3 as the key enzymes involved. nih.gov The sulfation of the related metabolite, HMMA, is catalyzed by SULT1A3 and SULT1E1. nih.gov

Kinetic analyses have revealed differences in the behavior of these enzymes:

SULT1A1 and SULT1E1: These enzymes exhibit classic Michaelis-Menten kinetics when metabolizing DHMA and HMMA, respectively. nih.gov This model describes a hyperbolic relationship between the substrate concentration and the reaction velocity, eventually reaching a maximum velocity (Vmax).

SULT1A3: This isoform, which is involved in the sulfation of both DHMA and HMMA, displays kinetics that deviate from the standard Michaelis-Menten model. nih.gov Specifically, SULT1A3 shows concentration-dependent substrate inhibition. nih.govnih.gov This means that as the concentration of the substrate (DHMA or HMMA) increases beyond a certain point, the rate of the enzymatic reaction begins to decrease. Despite this, SULT1A3 demonstrates the highest affinity and capacity for sulfation among the tested isoforms. nih.gov

Studies using pooled human liver cytosol (pHLC) to investigate the sulfation of DHMA and HMMA also confirmed that the kinetic data showed deviation from typical Michaelis-Menten kinetics, with substrate inhibition effects being observed for both metabolites. nih.govsigmaaldrich.comresearchgate.net

| Enzyme | Substrate | Kinetic Model | Key Findings |

|---|---|---|---|

| SULT1A1 | DHMA | Classic Michaelis-Menten | Catalyzes DHMA sulfation following standard enzyme kinetics. nih.gov |

| SULT1A3 | DHMA, HMMA | Substrate Inhibition | Shows highest affinity and capacity but is inhibited by high substrate concentrations. nih.govnih.gov |

| SULT1E1 | HMMA | Classic Michaelis-Menten | Catalyzes HMMA sulfation following standard enzyme kinetics. nih.gov |

Cofactor Requirements for SULT Activity (e.g., 3'-Phosphoadenosine 5'-Phosphosulfate, PAPS)

The activity of all sulfotransferase (SULT) enzymes is critically dependent on an obligate co-substrate that serves as the universal donor of the sulfonate group (SO₃⁻). This essential cofactor is 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS). taylorandfrancis.comwikipedia.orgepa.gov

The sulfation reaction involves the enzymatic transfer of the sulfate (B86663) group from PAPS to a hydroxyl group on the substrate, in this case, DHMA, to form the corresponding sulfate conjugate, this compound. taylorandfrancis.com The synthesis of PAPS itself is a two-step process occurring in the cytoplasm of cells, utilizing ATP and inorganic sulfate. taylorandfrancis.com

The availability of PAPS can be a rate-limiting factor for sulfation reactions. taylorandfrancis.com Since sulfation is typically a high-affinity, low-capacity conjugation pathway, the cellular pool of PAPS can be rapidly depleted if the substrate load is high. epa.gov Therefore, the continuous synthesis and availability of PAPS are crucial for the efficient sulfation and subsequent elimination of MDMA metabolites. taylorandfrancis.comepa.gov

Comparative Analysis of Conjugation Pathways: Sulfation vs. Glucuronidation of MDMA Metabolites

Following phase I metabolism, MDMA metabolites like DHMA and HMMA undergo phase II conjugation reactions, primarily sulfation and glucuronidation, before being excreted in the urine. researchgate.netnih.govmdpi.com Comparative studies have consistently shown that sulfation is the predominant conjugation pathway for these metabolites in humans, quantitatively more significant than glucuronidation. nih.govtandfonline.comnih.gov

Several key findings highlight the dominance of sulfation:

Urinary Metabolite Ratios: Direct measurement of conjugates in urine from MDMA users shows significantly higher concentrations of sulfated metabolites compared to glucuronidated ones. tandfonline.comnih.govresearchgate.net For the metabolite HMMA, the ratio of the sulfate conjugate (HMMA-Sul) to the glucuronide conjugate (HMMA-Glu) in human urine ranged from 1.6 to 9.9. tandfonline.com After controlled MDMA administration, the median ratio of HMMA sulfate to HMMA glucuronide excreted in the first 24 hours was found to be 2.0. researchgate.net

Kinetic Parameters: While the glucuronidation pathway for HMMA, mediated by UDP-glucuronosyltransferase (UGT) enzymes, shows high capacity, it also exhibits high Kₘ values. nih.govresearchgate.net This suggests that the concentrations of HMMA required to saturate this pathway are unlikely to be reached following typical recreational use, making the high-affinity sulfation pathway more relevant at lower substrate concentrations. nih.govresearchgate.net

In contrast to humans, rats primarily excrete conjugated HMMA as the glucuronide, indicating a significant interspecies variation in the conjugation of MDMA metabolites. tandfonline.com

| Feature | Sulfation | Glucuronidation |

|---|---|---|

| Primary Metabolite | HMMA, DHMA | HMMA, DHMA |

| Enzymes | Sulfotransferases (SULTs) nih.gov | UDP-glucuronosyltransferases (UGTs) nih.gov |

| Predominance in Humans | Major pathway nih.govtandfonline.comnih.gov | Minor pathway nih.govtandfonline.com |

| Relative Efficiency (HMMA) | 2-10 times higher than glucuronidation nih.govsigmaaldrich.com | Lower efficiency |

| Kinetics (HMMA) | High affinity, low capacity | Low affinity (high Kₘ), high capacity nih.govresearchgate.net |

| Urinary Excretion Ratio (HMMA-Sul:HMMA-Glu) | 1.6 to 9.9 tandfonline.com | - |

Enzymology and Molecular Biology of Sulfotransferases in Relation to 3,4 Dihydroxymethamphetamine 4 O Sulfate

Sulfotransferase Enzyme Families and Subfamilies (SULT1, SULT2, SULT4) Involved in Xenobiotic Metabolism

In humans, the cytosolic SULTs are categorized into several families based on amino acid sequence identity, with SULT1, SULT2, and SULT4 being the primary families involved in the metabolism of xenobiotics and endogenous compounds. xcode.lifeoup.com

SULT1 Family : This is the largest and most significant family for xenobiotic metabolism. It is responsible for the sulfation of a wide array of phenolic compounds, including drugs, dietary chemicals, and neurotransmitters. geneticlifehacks.comnih.gov The SULT1 family is divided into subfamilies such as SULT1A, SULT1B, SULT1C, and SULT1E. researchgate.net

SULT1A1 is a key enzyme in the liver and other tissues, metabolizing a broad range of small phenolic xenobiotics like p-nitrophenol and acetaminophen. xcode.lifenih.gov

SULT1A3 primarily targets catecholamine neurotransmitters, such as dopamine (B1211576). geneticlifehacks.comnih.gov Given that DHMA is a catechol, SULT1A3 is a candidate for its sulfation.

SULT1E1 shows high specificity for sulfating estrogens. geneticlifehacks.comnih.gov

SULT2 Family : This family mainly sulfates steroid hormones, such as dehydroepiandrosterone (B1670201) (DHEA), and bile acids. geneticlifehacks.comnih.gov It consists of subfamilies SULT2A and SULT2B. nih.gov SULT2A1 is the most abundant SULT in the adult human liver. researchgate.net

SULT4 Family : The SULT4A1 isoform is predominantly expressed in the brain. uq.edu.au While its specific endogenous and xenobiotic substrates are not as well-characterized as those for SULT1 and SULT2 enzymes, its location suggests a potential role in the neuromodulation of drugs and neurotransmitters. uq.edu.aunih.gov

The metabolism of DHMA, a catecholamine-like structure, likely involves enzymes from the SULT1A subfamily, which are known to act on such compounds. nih.gov

Expression and Localization of Relevant SULT Isoforms in Biological Tissues (e.g., Liver, Brain)

The expression of SULT isoforms varies significantly among different tissues, which determines the capacity of an organ to sulfate (B86663) specific substrates. nih.govnih.gov The liver is a major site of xenobiotic metabolism, expressing a high concentration of various SULTs. xcode.lifeyoutube.com The brain also expresses specific SULTs, which play a role in modulating the activity of neuroactive compounds. nih.govnih.gov

Liver : The human liver expresses a wide range of SULTs, making it a primary site for the sulfation of compounds like DHMA. xcode.lifeyoutube.com Pooled human liver cytosol (pHLC) studies have confirmed the sulfation of DHMA and another MDMA metabolite, 4-hydroxy-3-methoxymethamphetamine (HMMA). nih.gov SULT1A1, SULT1E1, and SULT2A1 are all present in the liver, with SULT2A1 being particularly abundant. researchgate.netnih.gov

Brain : Several SULT isoforms are expressed in the human brain, including SULT1A1, SULT1A3, and SULT4A1. uq.edu.aunih.govnih.gov Their distribution is not uniform across different brain regions. For instance, SULT1A1 shows higher expression in the cerebellum and occipital lobe, while SULT1A3 is more highly expressed in the superior temporal gyrus and hippocampus. nih.govnih.gov This differential expression likely relates to the specific functions and substrates in these brain regions. nih.gov Both SULT1A1 and SULT1A3 have been identified in neurons and glial cells. nih.govnih.gov SULT4A1 is also found in various brain regions, including the cerebral cortex and cerebellum. uq.edu.au

Table 1: Expression of Key SULT Isoforms in Human Liver and Brain

| SULT Isoform | Primary Substrates | Expression in Liver | Expression in Brain | Reference(s) |

| SULT1A1 | Phenolic xenobiotics, drugs | Present | Yes, notably in cerebellum, occipital, and frontal lobes. Found in neurons and glial cells. | xcode.lifenih.govnih.gov |

| SULT1A3 | Catecholamine neurotransmitters (e.g., dopamine) | Present | Yes, notably in superior temporal gyrus, hippocampus, and temporal lobe. Found in neurons and glial cells. | nih.govnih.gov |

| SULT1E1 | Estrogens | Present | Detected | geneticlifehacks.comnih.gov |

| SULT2A1 | Steroid hormones (e.g., DHEA), bile acids | Abundant | Detected | geneticlifehacks.comresearchgate.netnih.gov |

| SULT4A1 | Brain-specific, role under investigation | Not a primary site | Yes, found in cerebral cortex, cerebellum, pituitary, and brainstem. | uq.edu.au |

Genetic Polymorphisms and Phenotypic Variability of SULTs Influencing 3,4-Dihydroxymethamphetamine-4-O-sulfate Formation

Genetic polymorphisms, such as single nucleotide polymorphisms (SNPs), in the genes encoding SULT enzymes can lead to the expression of allozymes with altered catalytic activity or stability. researchgate.netnih.gov This genetic variability contributes to significant interindividual differences in the metabolism of drugs and other xenobiotics. nih.govresearchgate.net Consequently, the rate and extent of this compound formation can vary between individuals based on their SULT genotype. nih.govsemanticscholar.org

Several polymorphisms have been identified for the SULT1 and SULT2 families that alter enzyme function. researchgate.net

SULT1A1 : The SULT1A12 allele, which involves an Arg213His amino acid substitution, results in an enzyme with lower catalytic activity and reduced thermal stability compared to the wild-type (SULT1A11). researchgate.net Individuals with this variant may have a decreased capacity to sulfate SULT1A1 substrates.

SULT2B1 : Genetic polymorphisms in SULT2B1 have been linked to altered risks for certain diseases, highlighting their functional impact on steroid hormone metabolism. preprints.org

Given that DHMA is a substrate for sulfation, polymorphisms in the responsible SULT enzymes, likely SULT1A isoforms, would directly influence the production of its sulfated conjugate. nih.gov An individual with a low-activity SULT allozyme would be expected to exhibit slower formation of this compound.

Table 2: Selected Genetic Polymorphisms in Human SULT Genes and Their Functional Impact

| Gene | Polymorphism (Allele) | Amino Acid Change | Functional Impact | Reference(s) |

| SULT1A1 | SULT1A12 | Arginine213 -> Histidine (R213H) | Lower catalytic activity and thermal stability. | researchgate.net |

| SULT1A1 | SULT1A13 | Methionine223 -> Valine (M223V) | Altered enzyme activity. | researchgate.net |

| SULT2A1 | Multiple SNPs reported | Various | Can lead to individual differences in metabolism. | nih.gov |

Induction and Inhibition of Sulfotransferase Activity by Xenobiotics and Endogenous Compounds

The activity of SULT enzymes can be modulated by various compounds, including drugs, dietary chemicals, and environmental toxins. nih.govnih.gov This modulation can occur through induction (increased enzyme expression) or inhibition (decreased enzyme activity), affecting the metabolic fate of SULT substrates. youtube.comnih.gov

Inhibition: Many xenobiotics can inhibit SULT activity. nih.gov These include certain drugs (e.g., mefenamic acid), dietary flavonoids, and environmental chemicals like pentachlorophenol (B1679276) and hydroxylated polychlorinated biphenyls. nih.gov Inhibition of SULTs can disrupt the normal metabolism of both endogenous molecules and xenobiotics. nih.govnih.gov

Significantly, the MDMA metabolites DHMA and HMMA themselves have been identified as inhibitors of SULT activity. nih.gov Research using human liver cytosol demonstrated that both DHMA and HMMA inhibit the sulfation of dopamine, a primary substrate for SULT1A3. nih.gov The inhibition by DHMA was found to be mixed-type, while HMMA acted as a competitive inhibitor. nih.gov This suggests that the metabolites of MDMA can compete with and inhibit the sulfation of endogenous neurotransmitters, a finding with potential toxicological implications.

Induction: The expression of SULT genes can also be increased, or induced, by certain compounds. For example, SULT1E1 expression can be induced by phenobarbital (B1680315) in mice and by resveratrol (B1683913) in cell culture. youtube.com This induction is often mediated by nuclear receptors. youtube.com While less studied than inhibition, induction can enhance the sulfation capacity of tissues, potentially altering the clearance of drugs and other xenobiotics.

Table 3: Examples of SULT Modulators

| Modulator Type | Compound(s) | Target SULT Isoform(s) | Effect | Reference(s) |

| Inhibitor | 3,4-dihydroxymethamphetamine (DHMA) | Dopamine sulfation (likely SULT1A3) | Mixed-type inhibition | nih.gov |

| Inhibitor | 4-hydroxy-3-methoxymethamphetamine (HMMA) | Dopamine sulfation (likely SULT1A3) | Competitive inhibition | nih.gov |

| Inhibitor | Mefenamic acid, Salicylic acid | General SULTs | Inhibition | nih.gov |

| Inhibitor | Dietary flavonoids (e.g., catechins) | General SULTs | Inhibition | nih.gov |

| Inducer | Phenobarbital | SULT1E1 (in mice) | Induction | youtube.com |

| Inducer | Resveratrol | SULT1E1 (in cell culture) | Induction | youtube.com |

Analytical Methodologies for 3,4 Dihydroxymethamphetamine 4 O Sulfate Quantification in Research Matrices

Sample Preparation Techniques for Conjugated Metabolites

Effective sample preparation is a critical initial step to isolate conjugated metabolites like DHMA-4-O-sulfate from complex biological matrices such as plasma and urine. This process aims to remove interfering substances and concentrate the analyte of interest, ensuring accurate and reliable quantification.

Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from liquid samples. Its popularity stems from the availability of a diverse range of sorbents that allow for selective extraction. The process involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a suitable solvent.

For amphetamine-type substances and their metabolites, various SPE sorbents have been employed, including C8, C18, and strong cation exchangers (SCX). Studies have shown that mixed-mode sorbents, such as C8-SCX, can achieve high recoveries of methamphetamine and its metabolites from urine, often exceeding 86%. oup.com The pH of the sample and the composition of the elution solvent are critical parameters that need to be optimized for efficient extraction. For instance, a sample pH of 6 and an elution solvent mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (78:20:2) have been reported to yield high recoveries. oup.com Automated SPE systems can further enhance sample throughput and improve reproducibility compared to manual methods. oup.com

Table 1: Comparison of Manual vs. Automated Solid-Phase Extraction for Amphetamine Analysis

| Parameter | Manual SPE | Automated SPE |

|---|---|---|

| Technician Time | 90 minutes | 20 minutes |

| Analyte Recovery | 88% to 101% | Similar to manual |

| Precision | Good | Similar to manual |

| Potential for Error | Higher | Reduced |

| Throughput | Lower | Higher |

This table is based on data presented in a study comparing manual and automated SPE procedures. oup.com

Liquid-liquid extraction (LLE) is a traditional and cost-effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. benthamopen.com For basic drugs like amphetamine and its metabolites, the pH of the aqueous phase is adjusted to a basic value (typically ≥10) to ensure the analyte is in its non-ionized, more organic-soluble form. benthamopen.com The choice of organic solvent is crucial for achieving good recovery. Various solvents, including chloroform, ethyl acetate (B1210297), and dichloromethane, have been investigated. benthamopen.comresearchgate.net

A significant advantage of LLE is its simplicity and low cost. benthamopen.com However, it can be time-consuming and may require larger volumes of organic solvents compared to SPE. researchgate.net

Protein precipitation is a common technique for removing proteins from biological samples like plasma and serum, which can interfere with subsequent analysis. norlab.comresearchgate.net This method involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid, trichloroacetic acid), to the sample. researchgate.netnih.govsigmaaldrich.com The precipitated proteins are then separated by centrifugation or filtration.

Acetonitrile is a frequently used solvent for protein precipitation and has been shown to provide high recovery for a wide range of analytes. researchgate.netsigmaaldrich.com The "solvent first" approach, where the precipitating solvent is added to the collection plate before the plasma sample, can prevent filter blockage and result in cleaner extracts. norlab.com

Since DHMA-4-O-sulfate is a conjugated metabolite, cleavage of the sulfate (B86663) group is often necessary for its quantification, particularly when using analytical techniques like gas chromatography-mass spectrometry (GC-MS) that typically require derivatization of the free analyte. Both enzymatic and acidic hydrolysis methods are employed for this purpose.

Enzymatic Hydrolysis: This method utilizes sulfatase enzymes, often from sources like Helix pomatia, to specifically cleave the sulfate bond under mild conditions (e.g., pH 5, 37°C). nih.govoup.comresearchgate.net Enzymatic hydrolysis is generally considered gentler and more specific than acid hydrolysis, minimizing the degradation of the analyte. academicjournals.org The efficiency of the hydrolysis is dependent on factors such as enzyme concentration and incubation time. nih.govnih.gov For complete deconjugation of sulfated metabolites in plasma, an overnight incubation may be required. nih.gov

Acidic Hydrolysis: This procedure involves heating the sample with a strong acid, such as perchloric acid or hydrochloric acid, to break the sulfate conjugate bond. nih.gov While effective, acid hydrolysis can be harsh and may lead to the degradation of the target analyte or other sample components. academicjournals.org The conditions for acid hydrolysis, including acid concentration and heating time, must be carefully optimized to ensure complete cleavage without significant analyte loss. For instance, studies on sulfated metanephrines have shown that 30 minutes of boiling in 0.1M perchloric acid is necessary for complete deconjugation. nih.gov

Table 2: Comparison of Hydrolysis Methods for Conjugated Metabolites

| Feature | Enzymatic Hydrolysis | Acidic Hydrolysis |

|---|---|---|

| Specificity | High | Low |

| Conditions | Mild (pH, temperature) | Harsh (strong acid, heat) |

| Potential for Degradation | Low | High |

| Reaction Time | Can be lengthy (e.g., overnight) | Relatively shorter (e.g., 30 minutes) |

| Cost | Can be more expensive | Generally less expensive |

This table provides a general comparison of the two hydrolysis methods.

Chromatographic Separation Techniques

Chromatography is an essential step for separating the analyte of interest from other components in the prepared sample prior to detection and quantification.

High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture. oup.comresearchgate.net It is particularly well-suited for the analysis of polar and thermally labile compounds like DHMA-4-O-sulfate, which can often be analyzed directly without the need for hydrolysis or derivatization. nih.gov

In a typical HPLC setup for the analysis of amphetamine metabolites, a reversed-phase column (e.g., C18) is used. The separation is achieved by passing a pressurized liquid solvent (mobile phase) through the column containing the stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple analytes. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). nih.govoup.com

The separated compounds are then detected by a suitable detector, such as a diode array detector (DAD) or a mass spectrometer (MS). oup.comresearchgate.net The combination of HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it a gold standard for the quantification of drugs and their metabolites in biological matrices.

Gas Chromatography (GC)

Gas chromatography is a well-established technique for the analysis of MDMA and its metabolites. However, due to the low volatility of sulfate conjugates, direct analysis of 3,4-Dihydroxymethamphetamine-4-O-sulfate by GC is not feasible. Instead, GC-based methods necessitate a sample preparation step involving the cleavage of the sulfate group to liberate the parent molecule, 3,4-dihydroxymethamphetamine (DHMA). This is typically achieved through enzymatic hydrolysis. Following hydrolysis, the resulting DHMA is often derivatized to enhance its volatility and improve its chromatographic properties before GC analysis. This indirect approach allows for the quantification of the total concentration of DHMA that was present as its sulfate conjugate in the original sample.

Capillary Electrophoresis (CE)

Capillary electrophoresis has been demonstrated as a viable technique for the chiral separation of MDMA and its primary metabolite, 3,4-methylenedioxyamphetamine (MDA). nih.gov The methodology often employs cyclodextrins as chiral selectors to resolve the R-(-)- and S-(+)-isomers. nih.gov However, the scientific literature does not extensively report the direct application of capillary electrophoresis for the quantification of the intact this compound conjugate. The optimization of electrophoretic parameters, such as the concentration of the chiral selector and the use of organic solvents, would be necessary to develop a robust CE method for this specific compound. nih.gov

Chiral Chromatography for Stereoisomer Separation

The stereoselective metabolism of MDMA makes the chiral separation of its metabolites a critical aspect of toxicological and pharmacological research. nih.gov Chiral chromatography, particularly gas chromatography coupled with mass spectrometry (GC-MS), is a common approach for the stereoisomeric separation of MDMA and its phase I metabolites. nih.gov Similar to standard GC methods, the analysis of the stereoisomers of this compound via chiral GC requires the initial cleavage of the sulfate conjugate. nih.gov Following hydrolysis, the resulting DHMA enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a non-chiral chromatographic column. nih.gov This allows for the determination of the enantiomeric ratio of DHMA that was originally conjugated as the 4-O-sulfate.

Mass Spectrometric Detection and Quantification

Mass spectrometry is the cornerstone of sensitive and selective quantification of this compound in complex biological matrices. It is invariably coupled with a chromatographic separation technique to ensure accurate identification and measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry, particularly tandem mass spectrometry, is a powerful tool for the analysis of conjugated metabolites like this compound. LC-MS/MS allows for the direct detection of the intact sulfate conjugate without the need for hydrolysis, which is a significant advantage over GC-based methods. The technique offers high sensitivity and specificity through the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored. While specific LC-MS/MS parameters for this compound are often part of broader analytical methods for MDMA metabolites, the general approach involves chromatographic separation followed by mass spectrometric detection. researchgate.netwaters.com

Table 1: Representative LC-MS/MS Parameters for MDMA Metabolite Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition | Analyte-specific precursor and product ions |

| Collision Energy | Optimized for each analyte |

This table presents generalized parameters; specific values would be optimized for this compound in a dedicated method.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography-high resolution mass spectrometry provides an additional layer of confidence in the identification and quantification of this compound. LC-HRMS instruments can measure the mass-to-charge ratio of ions with very high accuracy, which aids in the unequivocal identification of the analyte. This technique can be used for the achiral determination of the intact sulfate conjugate of DHMA. nih.govnih.gov The high resolving power of the mass spectrometer helps to differentiate the target analyte from isobaric interferences in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) and Negative-Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS)

As previously discussed, GC-MS analysis of this compound is an indirect method that requires cleavage of the sulfate moiety. nih.gov Following hydrolysis and derivatization, the resulting DHMA derivative is introduced into the GC-MS system. nih.gov Gas chromatography-negative-ion chemical ionization mass spectrometry (GC-NICI-MS) is a particularly sensitive technique for the analysis of electrophilic derivatives of MDMA metabolites. nih.govnih.gov This method is especially useful for determining the enantiomer ratios of DHMA after selective enzymatic cleavage of the sulfate conjugate and subsequent chiral derivatization. nih.govnih.gov

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized MDMA Metabolites

| Parameter | Value |

| Column | DB-5 bonded-phase capillary column |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) or Negative-Ion Chemical Ionization (NICI) |

| Monitored Ions | Characteristic ions of the derivatized analyte |

This table provides a general overview of GC-MS parameters; specific conditions would be tailored for the analysis of derivatized DHMA.

Derivatization Strategies for Enhanced Detection and Chiral Analysis

In the quantitative analysis of this compound and related polar metabolites, derivatization is a critical step, particularly for gas chromatography-mass spectrometry (GC-MS) based methods. This chemical modification process is employed to increase the analyte's volatility, improve chromatographic resolution, and enhance detection sensitivity. nih.govgcms.cz For chiral compounds like the metabolites of 3,4-methylenedioxymethamphetamine (MDMA), derivatization with a chiral reagent is essential to separate and quantify individual enantiomers. The separation is necessary because enantiomers can exhibit different pharmacological and metabolic properties. researchgate.netmdpi.com The process involves reacting the analyte with a derivatizing agent to form a less polar and more thermally stable derivative. gcms.cz

Several reagents are utilized for this purpose, with the choice depending on the functional groups present in the analyte and the analytical technique employed.

Heptafluorobutyric Anhydride (HFBA)

Heptafluorobutyric anhydride is a common acylating agent used for the derivatization of primary and secondary amines, such as those found in MDMA and its metabolites. nih.govnih.gov The reaction with HFBA replaces the active hydrogen on the amine group with a heptafluorobutyryl group, creating a more volatile and less polar derivative suitable for GC-MS analysis. sigmaaldrich.comgcms.cz This process significantly improves chromatographic peak shape and sensitivity. nih.gov While primarily used for enhancing detection, HFBA itself is an achiral reagent and does not facilitate the separation of enantiomers.

Chiral Derivatizing Reagents

For the separation of enantiomers (chiral analysis), a chiral derivatizing agent is required to form diastereomers, which have different physicochemical properties and can be separated by standard chromatographic techniques.

S-heptafluorobutyrylprolyl chloride (S-HFBPCl) : This reagent is used for the chiral resolution of amphetamines in plasma. nih.gov It reacts with the amine group of the analyte to form diastereomeric amides. These diastereomers can then be separated on a non-chiral chromatographic column, allowing for the quantification of the individual R- and S-enantiomers. researchgate.net

N-(2,4-dinitro-5-fluorophenyl) L-valinamide (FDVA) : This compound, and its analogues like Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide), are effective chiral derivatizing agents. scbt.comfishersci.casigmaaldrich.com They react with primary and secondary amines to form diastereomers that can be separated using reverse-phase high-performance liquid chromatography (HPLC). nih.govnih.gov This approach has been successfully applied to the chiral analysis of amphetamine and methamphetamine in various biological matrices. nih.gov

The selection of a derivatization strategy depends on the analytical goal—whether it is for general quantification or for specific chiral separation—and the instrumentation available.

Table 1: Comparison of Derivatization Reagents

| Reagent | Type | Primary Use | Target Functional Group | Resulting Derivative | Analytical Technique |

|---|---|---|---|---|---|

| Heptafluorobutyric Anhydride (HFBA) | Achiral | Enhanced volatility and detection | Primary/Secondary Amines, Alcohols, Phenols | Heptafluorobutyryl (HFB) derivative | GC-MS nih.govgcms.cz |

| S-heptafluorobutyrylprolyl chloride (S-HFBPCl) | Chiral | Enantiomeric separation | Primary/Secondary Amines | Diastereomeric amides | GC-MS researchgate.net |

| N-(2,4-dinitro-5-fluorophenyl) L-valinamide (FDVA) | Chiral | Enantiomeric separation | Primary/Secondary Amines | Diastereomeric derivatives | HPLC/LC-MS sigmaaldrich.comnih.gov |

Method Validation Parameters for Bioanalytical Assays

The validation of bioanalytical methods is essential to ensure the reliability, reproducibility, and accuracy of quantitative data for analytes like this compound in biological matrices. nih.govresearchgate.net Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that outline the necessary parameters for validation. unite.itnih.goveuropa.eupharmacompass.com These parameters demonstrate that the analytical method is fit for its intended purpose. aafs.orgoup.com

A full method validation is typically required when a new bioanalytical method is developed. nih.govpmda.go.jp The fundamental validation parameters include:

Selectivity and Specificity : Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or other medications. nih.govjapsonline.com Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. nih.gov This is typically evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. researchgate.net

Accuracy : This parameter describes the closeness of the mean test results obtained by the method to the true concentration of the analyte. karger.com Accuracy is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percent deviation of the measured mean from the nominal value. karger.comglobalresearchonline.net The mean value should generally be within ±15% of the nominal value. pharmacompass.comkarger.com

Precision : Precision measures the degree of scatter between a series of measurements of the same sample. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). oup.comkarger.com It is evaluated at the same concentration levels as accuracy and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov The precision should not exceed 15% CV. pharmacompass.com

Calibration Curve and Linearity : The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. europa.eu The linearity of this relationship is assessed over a defined concentration range. The curve is typically constructed from a blank sample, a zero sample, and at least six non-zero calibrator concentrations. karger.comglobalresearchonline.net The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value. globalresearchonline.net

Lower Limit of Quantification (LLOQ) : The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. nih.govkarger.com At the LLOQ, the accuracy should be within 80-120%, and the precision should not exceed 20% CV. karger.com The analyte response at the LLOQ should be at least five times the response of a blank sample. globalresearchonline.net

Matrix Effect : This refers to the suppression or enhancement of the analyte's response due to co-eluting components from the biological matrix. pmda.go.jpzefsci.com It is a critical parameter, especially for methods employing mass spectrometry. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solution.

Stability : Stability experiments are conducted to ensure that the concentration of the analyte does not change during sample collection, handling, storage, and analysis. japsonline.com This includes evaluating freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability under specified conditions. pmda.go.jpjapsonline.com

Carryover : Carryover is assessed to ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration or blank sample. oup.comzefsci.com It is evaluated by analyzing a blank sample immediately after the highest concentration standard or QC sample. oup.com

Table 2: Summary of Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

|---|---|

| Accuracy | Mean concentration within ±15% of the nominal value (±20% at LLOQ) karger.com |

| Precision | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) karger.com |

| Selectivity | No significant interference at the retention time of the analyte and internal standard researchgate.net |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 is generally expected. At least 75% of standards must be within ±15% of nominal value (±20% at LLOQ) globalresearchonline.net |

| Lower Limit of Quantification (LLOQ) | Accuracy within 80-120% and precision ≤20% CV karger.com |

| Stability | Analyte concentration should be within ±15% of the nominal concentration japsonline.com |

| Carryover | Response in a blank sample following a high concentration sample should be ≤20% of the LLOQ response oup.com |

Stereochemical Aspects of 3,4 Dihydroxymethamphetamine 4 O Sulfate Metabolism and Disposition

Enantiomeric Preferences in the Sulfation of 3,4-Dihydroxymethamphetamine

Following the O-demethylenation of MDMA to its catechol metabolite, 3,4-dihydroxymethamphetamine (DHMA), the compound undergoes Phase II conjugation reactions. nih.govd-nb.info One of the primary pathways is sulfation, catalyzed by sulfotransferase (SULT) enzymes, which yields DHMA 3-sulfate and DHMA 4-sulfate. nih.govresearchgate.net

Research into the stereoselectivity of this sulfation process reveals distinct enantiomeric preferences. In vivo studies in humans have demonstrated that the sulfation of DHMA is stereoselective. nih.gov Although DHMA is considered an intermediate metabolite present in low concentrations, the majority is rapidly metabolized by SULTs or Catechol-O-methyltransferase (COMT). nih.gov Analysis of plasma concentrations after controlled administration of racemic MDMA shows a clear preference for the formation of the (S)-enantiomer of DHMA sulfate (B86663). This is evidenced by the R/S ratio at the point of maximum concentration (Cmax), which is consistently less than 1 for DHMA sulfate. nih.govnih.gov

| Analyte | R/S Ratio at Cmax | Reference |

|---|---|---|

| DHMA sulfate | <1 | nih.gov, nih.gov |

This preference indicates that either the (S)-DHMA enantiomer is a better substrate for the sulfotransferase enzymes responsible for producing the 4-O-sulfate conjugate, or there is a greater availability of the (S)-DHMA precursor.

Impact of Chiral Precursor (MDMA) Metabolism on 3,4-Dihydroxymethamphetamine-4-O-sulfate Stereoisomer Formation

The stereochemical composition of this compound is directly influenced by the initial metabolism of its chiral precursor, MDMA. The primary metabolic route from MDMA to DHMA is O-demethylenation, a reaction predominantly mediated by the cytochrome P450 enzyme CYP2D6. nih.govd-nb.info This enzymatic process is highly stereoselective.

Numerous in vitro and in vivo studies have consistently confirmed that (S)-MDMA is metabolized more rapidly than (R)-MDMA. nih.govresearchgate.netnih.govnih.gov The plasma half-life of (S)-MDMA is significantly shorter than that of (R)-MDMA, leading to higher plasma concentrations of the (R)-enantiomer over time. nih.gov This preferential metabolism of the (S)-enantiomer results in a greater production of (S)-DHMA. nih.gov Consequently, the increased availability of the (S)-DHMA substrate biases the subsequent sulfation reaction, leading to the formation of predominantly (S)-3,4-dihydroxymethamphetamine-4-O-sulfate. nih.gov The enantioselective metabolism of MDMA is therefore a critical determining factor in the stereoisomeric profile of its sulfated metabolites.

| Parameter | (R)-MDMA | (S)-MDMA | Reference |

|---|---|---|---|

| Plasma Half-Life | 5.8 ± 2.2 h | 3.6 ± 0.9 h | nih.gov |

| Area Under the Curve (AUC) Ratio (R:S) | 2.4 ± 0.3 | nih.gov | |

| Metabolic Preference | Slower | Faster | nih.govresearchgate.netnih.gov |

Stereoselective Disposition and Excretion of this compound

The disposition and excretion of this compound also exhibit stereochemical influences. While peak plasma concentrations show a clear prevalence of the S-enantiomer, the pattern of urinary excretion over a longer period presents a more nuanced picture. nih.govnih.gov

| Metabolite Stereoisomers | Significance of Difference in Excretion | Reference |

|---|---|---|

| (R)-DHMA sulfate vs. (S)-DHMA sulfate | No significant difference | nih.gov, nih.gov |

Preclinical Pharmacokinetics and Disposition of 3,4 Dihydroxymethamphetamine 4 O Sulfate

In Vitro Studies on Formation and Stability (e.g., Human Liver Microsomes, Cytosol, Hepatocytes)

The formation of 3,4-dihydroxymethamphetamine-4-O-sulfate is a multi-step process that begins with the metabolism of its parent compound, MDMA. In vitro models utilizing human liver preparations have been instrumental in elucidating these pathways.

The initial and rate-limiting step is the conversion of MDMA to 3,4-dihydroxymethamphetamine (DHMA). This reaction is catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP2D6, with contributions from CYP1A2 and CYP3A4, and occurs within liver microsomes. wikipedia.org Studies using rat liver microsomes have demonstrated the rapid formation of DHMA, which also disappears quickly, suggesting high metabolic lability and immediate entry into subsequent pathways. researchgate.net

Table 1: In Vitro Formation of DHMA-Sulfates

| System | Precursor | Key Enzymes | Product(s) | Key Finding |

|---|---|---|---|---|

| Human Liver Microsomes | MDMA | CYP2D6, CYP1A2, CYP3A4 | 3,4-dihydroxymethamphetamine (DHMA) | Formation of the direct precursor for sulfation. wikipedia.org |

| Rat Liver Microsomes | MDMA | CYP2D1 | 3,4-dihydroxymethamphetamine (DHMA) | DHMA is formed and disappears rapidly, indicating high metabolic turnover. researchgate.net |

Biochemical and Pharmacological Characterization of 3,4 Dihydroxymethamphetamine 4 O Sulfate in Research Contexts

Role as a Major Conjugated Metabolite in Xenobiotic Biotransformation and Elimination Pathways

The biotransformation of 3,4-methylenedioxymethamphetamine (MDMA) in humans is a complex process involving multiple enzymatic pathways designed to convert the lipophilic parent compound into more water-soluble derivatives for excretion. nih.gov A primary route of this metabolism involves the O-demethylenation of MDMA, a reaction catalyzed by cytochrome P450 enzymes (notably CYP2D6, CYP1A2, and CYP3A4), to form the catechol intermediate 3,4-dihydroxymethamphetamine (DHMA), also known as HHMA. nih.govwikipedia.orgresearchgate.net

This initial step is critical, as DHMA serves as a substrate for Phase II conjugation reactions. mdpi.comyoutube.com One of the principal conjugation pathways is sulfation, a reaction mediated by sulfotransferase (SULT) enzymes. nih.gov This process involves the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the DHMA molecule. This can occur at either the 3- or 4-position of the catechol ring, resulting in two isomeric sulfate (B86663) conjugates: 3,4-dihydroxymethamphetamine-3-O-sulfate (DHMA-3-S) and 3,4-dihydroxymethamphetamine-4-O-sulfate (DHMA-4-S). nih.govnih.gov

Research has demonstrated that sulfation is a major route for the metabolic clearance of MDMA's hydroxylated metabolites. nih.govnih.gov Studies analyzing urine samples after controlled MDMA administration have identified both DHMA-3-S and DHMA-4-S, with DHMA-3-S generally being the more abundant of the two isomers. nih.gov Together with glucuronide conjugates, these sulfate metabolites represent the primary forms in which MDMA is eliminated from the body, with sulfates often being present in higher concentrations than glucuronides. nih.govresearchgate.net More than 90% of the total DHMA and another key metabolite, 4-hydroxy-3-methoxymethamphetamine (HMMA), are excreted as conjugates. nih.gov This extensive conjugation underscores the importance of the sulfation pathway, and specifically the formation of DHMA-4-S, in the detoxification and elimination of MDMA. nih.govresearchgate.net

Table 1: Key Phase I and Phase II Metabolites in the Biotransformation of MDMA

| Parent Compound | Phase I Metabolite | Enzymes (Phase I) | Phase II Conjugate | Enzymes (Phase II) |

|---|---|---|---|---|

| MDMA | 3,4-Dihydroxymethamphetamine (DHMA) | CYP2D6, CYP3A4, CYP1A2 | This compound | Sulfotransferases (SULTs) |

| MDMA | 3,4-Dihydroxymethamphetamine (DHMA) | CYP2D6, CYP3A4, CYP1A2 | 3,4-Dihydroxymethamphetamine-3-O-sulfate | Sulfotransferases (SULTs) |

| MDMA | 4-Hydroxy-3-methoxymethamphetamine (HMMA) | CYP2D6, COMT | HMMA-Sulfate | Sulfotransferases (SULTs) |

| MDMA | 4-Hydroxy-3-methoxymethamphetamine (HMMA) | CYP2D6, COMT | HMMA-Glucuronide | Uridine diphosphate (B83284) glucuronyltransferases (UGTs) |

Inhibition of Endogenous Sulfation Reactions by 3,4-Dihydroxymethamphetamine and its Metabolites in Vitro (e.g., Dopamine (B1211576) Sulfation)

In vitro studies have revealed that the metabolic pathway of MDMA can interfere with other endogenous biochemical processes. Specifically, the primary metabolite of MDMA, 3,4-dihydroxymethamphetamine (DHMA), has been identified as an inhibitor of certain sulfation reactions. nih.govsigmaaldrich.com Research using pooled human liver cytosol (pHLC) has tested the inhibitory potential of DHMA and another MDMA metabolite, HMMA, against the sulfation of various endogenous compounds. nih.gov

These investigations found that both DHMA and HMMA inhibit the sulfation of dopamine, a critical neurotransmitter. nih.govsigmaaldrich.com The parent compound, MDMA, did not show a similar inhibitory effect. nih.gov Further kinetic analysis indicated that the inhibition of dopamine sulfation by DHMA follows a mixed-type inhibition model. nih.govsigmaaldrich.com This suggests that DHMA can bind to the sulfotransferase enzyme at a site other than the active site where dopamine binds, as well as to the enzyme-substrate complex itself.

This finding is significant as dopamine sulfation is an important pathway in the metabolism and regulation of dopamine levels. nih.gov The inhibition of this process by a xenobiotic metabolite like DHMA highlights a potential interaction between the metabolic pathways of MDMA and endogenous neurotransmitters.

Table 2: In Vitro Inhibition of Dopamine Sulfation by MDMA Metabolites

| Compound | Effect on Dopamine Sulfation | Inhibition Model | Source |

|---|---|---|---|

| 3,4-Dihydroxymethamphetamine (DHMA) | Inhibition Observed | Mixed-type | nih.gov, sigmaaldrich.com |

| 4-Hydroxy-3-methoxymethamphetamine (HMMA) | Inhibition Observed | Competitive | nih.gov |

| MDMA (Parent Compound) | No Inhibition Observed | N/A | nih.gov |

Stability and Reactivity in Biological Milieu (e.g., Resistance to Enzymatic Cleavage)

Once formed, sulfate conjugates like this compound exhibit considerable stability within the biological system. This stability is a key feature of Phase II metabolites, rendering them more resistant to further enzymatic breakdown compared to their parent compounds. The addition of the highly polar sulfate group not only increases water solubility, facilitating renal excretion, but also protects the reactive catechol structure of DHMA from further oxidation. researchgate.net

Studies involving the analysis of urine after controlled MDMA administration have provided indirect evidence for the stability of these sulfate conjugates. To detect and quantify the original Phase I metabolites like DHMA and HMMA, laboratory procedures often require an initial step of acidic or enzymatic hydrolysis to cleave the attached sulfate or glucuronide groups. nih.govscispace.com This necessity implies that under physiological conditions in urine, the conjugates remain intact.

Furthermore, pharmacokinetic studies have shown that sulfate metabolites have a prolonged detection window compared to other metabolites. nih.gov For instance, HMMA sulfate was found to have the longest detection time of the major metabolites, remaining detectable for up to 168 hours post-administration. nih.gov This suggests that sulfate conjugates, including DHMA-4-S, are cleared from the body relatively slowly and are resistant to in vivo enzymatic cleavage by sulfatases, contributing to their persistence in biological fluids.

Potential as a Biomarker for Precursor Exposure in Research Studies

The characteristics of this compound make it a promising biomarker for detecting exposure to its precursor, MDMA, in clinical and forensic research. nih.gov An ideal biomarker should be specific to the exposure, produced in sufficient quantities for reliable detection, and persist in a biological matrix for a practical length of time. DHMA-4-S meets these criteria.

As a downstream metabolite, its presence is a direct consequence of MDMA metabolism. nih.gov Studies have confirmed that DHMA sulfates are excreted in urine in substantial amounts following MDMA intake. nih.gov The high concentration and the fact that sulfates are often more abundant than glucuronide conjugates enhance the reliability of detection. nih.govresearchgate.net

Crucially, the stability and resistance to enzymatic cleavage discussed in the previous section lead to a prolonged detection window for sulfate metabolites. nih.gov The ability to detect these conjugates for an extended period after the parent drug is no longer measurable significantly increases the utility for toxicological screening. The direct analysis of intact sulfate conjugates like DHMA-4-S in urine is considered a way to improve the accuracy and scope of testing for MDMA exposure. nih.gov

Table 3: Pharmacokinetic Parameters of DHMA Sulfate Isomers in Urine After Controlled MDMA Administration

| Metabolite | Median Cmax (ng/mL) - Low Dose | Median Cmax (ng/mL) - High Dose | Median tmax (h) - Low Dose | Median tmax (h) - High Dose |

|---|---|---|---|---|

| DHMA 3-sulfate | 1550 | 1440 | 14.0 | 24.0 |

| DHMA 4-sulfate | 228 | 299 | 16.0 | 28.0 |

Data adapted from a study with low (1.0 mg/kg) and high (1.6 mg/kg) oral doses of MDMA. Cmax refers to the maximum concentration and tmax refers to the time at which Cmax is reached. Source: nih.gov

Chemical Synthesis of 3,4 Dihydroxymethamphetamine 4 O Sulfate for Research Applications

Synthetic Routes for Production of Reference Standards (e.g., using pyridine-SO3 complex)

The production of 3,4-dihydroxymethamphetamine-4-O-sulfate as a reference standard typically involves a two-step process: first, the synthesis of the precursor, 3,4-dihydroxymethamphetamine (DHMA), also known as N-methyl-α-methyldopamine, followed by its selective sulfation.

The synthesis of the catechol precursor, DHMA, can be achieved from MDMA, which is often synthesized from starting materials like safrole or piperonal. nih.gov The conversion of MDMA to DHMA involves the demethylenation of the methylenedioxy bridge, a key step in its metabolism.

Once DHMA is obtained, the subsequent sulfation is a critical step. The use of a sulfur trioxide-pyridine complex (SO3-Py) is a well-established method for the sulfation of phenolic hydroxyl groups. nih.govlifechempharma.com This reagent is favored for its relative stability and selectivity, particularly for molecules containing acid-sensitive functional groups. nih.gov The reaction involves the treatment of DHMA with the SO3-pyridine complex in an appropriate solvent, such as pyridine (B92270) itself. lifechempharma.com The pyridine acts as both a solvent and a base to neutralize the acidic byproducts of the reaction. lifechempharma.com The SO3-pyridine complex is a versatile sulfating agent for a variety of compounds containing alcoholic and phenolic hydroxyl groups. nih.govlifechempharma.com

The general mechanism for the sulfation of the catechol moiety of DHMA using the SO3-pyridine complex involves the electrophilic attack of the sulfur trioxide on one of the phenolic hydroxyl groups. The pyridine in the complex serves to moderate the reactivity of the highly electrophilic SO3. For catechols like DHMA, sulfation can potentially occur at either the 3- or 4-position hydroxyl group. However, studies on the sulfation of similar catechol structures have shown that regioselectivity can be influenced by steric and electronic factors. In the case of DHMA, the major product formed is the 4-O-sulfate conjugate. nih.gov

Table 1: Reagents for the Synthesis of this compound

| Reagent/Starting Material | Role in Synthesis |

| 3,4-Dihydroxymethamphetamine (DHMA) | Precursor molecule |

| Sulfur trioxide-pyridine complex | Sulfating agent nih.govlifechempharma.com |

| Pyridine | Solvent and base lifechempharma.com |

Stereoselective Synthesis of Enantiomers for Chiral Studies

MDMA possesses a single stereocenter, and therefore exists as two enantiomers, (S)-MDMA and (R)-MDMA. nih.gov Consequently, its metabolite, this compound, also exists as a pair of enantiomers. The study of the individual enantiomers is critical for understanding their distinct pharmacological and toxicological profiles. The stereoselective synthesis of the enantiomers of this compound is therefore of significant research interest.

The synthesis of the individual enantiomers of the final sulfated product begins with the stereoselective synthesis of the enantiomers of its precursor, MDMA, or a suitable synthetic intermediate. One established method for the asymmetric synthesis of MDMA involves the use of a removable chiral auxiliary. nih.gov For example, the reductive amination of 3,4-methylenedioxyphenylacetone (MDP2P) with a chiral amine, such as (S)-α-methylbenzylamine, can produce the corresponding (S,S)-intermediate with high diastereoselectivity. nih.gov Subsequent removal of the chiral auxiliary yields the desired enantiomer of MDMA. nih.gov

Another approach involves the use of chiral pool starting materials. For instance, (S)-alaninol can be converted into a chiral aziridine (B145994) intermediate. nih.gov Ring-opening of this aziridine with a suitable Grignard reagent derived from safrole, followed by further synthetic modifications, can yield (S)-MDMA. nih.gov

Once the enantiomerically pure (R)- or (S)-DHMA is obtained, the sulfation step as described in section 8.1 can be carried out. This sulfation is not expected to affect the stereocenter, thus yielding the corresponding enantiomerically pure (R)- or (S)-3,4-dihydroxymethamphetamine-4-O-sulfate.

Purification and Characterization of Synthetic Products

The purification and characterization of the synthesized this compound are essential to ensure its identity, purity, and suitability for use as a research standard.

Purification: Due to the polar and ionic nature of the sulfate (B86663) ester, purification is typically achieved using chromatographic techniques. Column chromatography using silica (B1680970) gel or reverse-phase materials can be employed to separate the desired product from unreacted starting materials, byproducts, and the pyridine solvent. High-performance liquid chromatography (HPLC) is a powerful tool for both the purification and the assessment of the purity of the final product. acs.orgresearchgate.net Given the compound's structure, ion-exchange chromatography could also be a suitable purification method. Crystallization of the final product as a salt, if feasible, can be an effective final purification step.

Characterization: A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound. acs.orgresearchgate.net By comparing the retention time of the synthetic product with that of a known standard (if available) and by analyzing the peak area, the purity can be accurately quantified. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques such as electrospray ionization (ESI) are well-suited for analyzing polar and charged molecules like sulfate conjugates. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized molecule. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide detailed information about the arrangement of atoms in the molecule and confirm the position of the sulfate group on the catechol ring.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification acs.orgresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination and elemental composition |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation |

Advanced Research Perspectives on 3,4 Dihydroxymethamphetamine 4 O Sulfate

Computational Modeling and Molecular Docking Studies of SULT-Substrate Interactions

The interaction between sulfotransferase (SULT) enzymes and their substrates is a central element in Phase II drug metabolism. researchgate.net Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become indispensable tools for elucidating these interactions at a molecular level. hilarispublisher.com These techniques allow researchers to predict and analyze how a substrate, such as 3,4-dihydroxymethamphetamine (DHMA), binds to the active site of a SULT enzyme before its conversion to 3,4-Dihydroxymethamphetamine-4-O-sulfate.

Molecular docking simulations predict the preferred orientation of a substrate when it binds to a target protein. nih.gov For SULT enzymes, docking studies help to identify the key amino acid residues and non-covalent contacts that stabilize the enzyme-substrate complex, facilitating the transfer of a sulfo group from the donor co-factor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). hilarispublisher.comnih.govnih.gov The binding of PAPS itself can cause significant conformational shifts in the SULT enzyme structure, which in turn influences the enzyme's ability to accommodate various substrates. researchgate.netnih.gov Molecular dynamics (MD) simulations can further explore these dynamic changes, providing a more extended view of the conformational space available to the enzyme. researchgate.netnih.gov

QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities. hilarispublisher.com In the context of SULTs, QSAR can be used to predict the sulfation reaction activity for a range of substrates based on descriptors like molecular diameter and the number of basic atoms. hilarispublisher.com By combining QSAR with molecular docking, researchers can build robust predictive models that explain the substrate specificity of SULT isoforms, such as SULT1A1 and SULT1A3, which are known to be involved in the sulfation of DHMA. hilarispublisher.comnih.gov These models are crucial for understanding why certain compounds are better substrates than others and for predicting the metabolic fate of new chemical entities.

Studies exploring the substrate specificity of SULT1A1 have revealed a complex regulatory mechanism. nih.gov The enzyme's selectivity can change depending on the occupancy of its PAPS-binding sites, and it also contains allosteric sites that can bind other molecules, further modifying its catalytic behavior. nih.govpnas.org Computational approaches are vital for mapping these allosteric sites and understanding how they influence the enzyme's function. pnas.org

Table 1: Key Computational Techniques in SULT-Substrate Interaction Research

| Technique | Description | Application to SULT Research |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand (substrate) within the active site of a protein (enzyme). nih.gov | Elucidates how substrates like DHMA fit into the SULT active site; identifies key amino acid interactions. hilarispublisher.comnih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time, revealing protein flexibility and conformational changes. nih.gov | Explores the dynamic structural changes in SULT enzymes upon binding of the PAPS co-factor and substrates. researchgate.netnih.gov |

| QSAR | Relates the chemical structure of a series of compounds to their biological activity through statistical models. hilarispublisher.com | Predicts the sulfation efficiency of various xenobiotics and endogenous compounds by specific SULT isoforms. hilarispublisher.com |

Application of Advanced Bioanalytical Techniques for Metabolomics and Flux Analysis

The detection and quantification of metabolites like this compound in biological matrices rely on sophisticated bioanalytical techniques. researchgate.net Metabolomics, the comprehensive study of small molecules in a biological system, employs a suite of high-resolution analytical platforms to identify and quantify a wide range of metabolites. bohrium.comfrontlinegenomics.com

For the analysis of MDMA and its metabolites, including the sulfated conjugates, hyphenated chromatographic techniques are the methods of choice due to their sensitivity and selectivity. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are prominently used. researchgate.net LC-MS is particularly well-suited for analyzing non-volatile and thermally unstable compounds like sulfate (B86663) conjugates. frontlinegenomics.com Advances such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) enhance separation efficiency, providing better resolution of complex metabolite mixtures. researchgate.netfrontlinegenomics.com The quantification of enantiomers (non-superimposable mirror images) of metabolites, which can have different pharmacological properties, often requires specialized chiral columns in the chromatographic setup. nih.gov

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. youtube.com It provides a dynamic view of cellular metabolism that goes beyond simple concentration measurements. youtube.com In the context of this compound, MFA could be applied in preclinical models to determine the rate at which DHMA is converted into its sulfated form versus other competing metabolic pathways, such as glucuronidation. plos.org This involves creating a stoichiometric model of the relevant metabolic network and using experimental data, often from stable isotope tracing, to calculate the flux through each reaction. youtube.com Understanding these fluxes is essential for predicting how genetic polymorphisms in SULT enzymes or the presence of other drugs might alter the metabolic profile of MDMA.

Table 2: Comparison of Advanced Bioanalytical Techniques

| Technique | Principle | Strengths for Metabolite Analysis | Limitations |

| LC-MS | Separates compounds based on their physicochemical properties followed by mass-based detection. frontlinegenomics.com | High sensitivity and specificity; suitable for non-volatile and polar compounds like sulfate conjugates. researchgate.netfrontlinegenomics.com | Matrix effects can suppress ion signals; requires extensive sample preparation. researchgate.net |

| GC-MS | Separates volatile compounds based on their boiling points before mass-based detection. researchgate.net | Excellent separation efficiency for small, volatile molecules; established libraries for identification. researchgate.net | Requires chemical derivatization for non-volatile metabolites; not ideal for thermally labile compounds. frontlinegenomics.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. frontlinegenomics.com | Non-destructive; requires minimal sample preparation; provides structural information. frontlinegenomics.comnih.gov | Relatively low sensitivity compared to MS-based methods. bohrium.com |

Role in Understanding Broader Sulfation Pathways of Endogenous and Xenobiotic Compounds

The study of the sulfation of DHMA to form this compound serves as a valuable case study for understanding the broader role of sulfotransferase enzymes in metabolism. SULTs are responsible for the sulfation of a vast array of endogenous molecules (e.g., steroids, neurotransmitters) and xenobiotics (e.g., drugs, dietary compounds). nih.govyoutube.com The process of sulfation generally increases the water solubility of a compound, facilitating its excretion from the body. hilarispublisher.com

Research on DHMA sulfation has highlighted the involvement of specific SULT isoforms, primarily SULT1A1 and SULT1A3. nih.gov SULT1A3 is known for its role in the metabolism of dopamine (B1211576), a key neurotransmitter, while SULT1A1 is the most abundant SULT in the human liver and acts on a wide variety of substrates. nih.govnih.gov Studies have shown that DHMA can act as an inhibitor of dopamine sulfation, indicating a potential for drug-endogenous compound interactions. nih.gov This competitive inhibition demonstrates how the metabolism of a xenobiotic can interfere with normal physiological pathways, a critical consideration in pharmacology and toxicology.

By examining the specific kinetics and enzyme isoforms involved in the sulfation of a single xenobiotic metabolite, researchers gain insights that are applicable to a wide range of other compounds. This knowledge contributes to the development of better predictive models for drug metabolism and helps to anticipate potential drug-drug interactions involving the SULT enzymes. youtube.com

Future Directions in Preclinical Metabolic Research Methodologies

The field of preclinical metabolic research is continually evolving, with new methodologies emerging that promise to provide a more accurate and comprehensive understanding of drug metabolism. nih.gov These advancements will be instrumental in further clarifying the role and significance of metabolites like this compound.

One major area of development is the creation of more sophisticated in vitro models that better mimic human physiology. nih.gov While liver microsomes and cytosol fractions are standard tools, there is a move towards using three-dimensional (3D) cell cultures, organoids, and "organ-on-a-chip" technologies. These models can better replicate the complex cellular architecture and interactions found in tissues like the liver, potentially offering more predictive data on metabolic pathways and drug-induced toxicity.

The integration of "multi-omics" technologies represents another significant future direction. ahajournals.org Combining metabolomics with genomics, transcriptomics, and proteomics can provide a holistic view of how a xenobiotic perturbs a biological system. nih.govahajournals.org For instance, by correlating genetic variations (polymorphisms) in SULT genes with metabolomic profiles, researchers can better understand inter-individual differences in drug metabolism. nih.gov This integrated approach is central to the goals of precision medicine, where therapeutic strategies are tailored to the individual. mdpi.com

Furthermore, the application of systems biology and computational modeling will continue to grow. nih.gov Building comprehensive mathematical models of metabolic networks can help simulate the effects of drugs and predict complex interactions that are not apparent from single-endpoint studies. nih.gov As these models become more refined, they will enhance our ability to translate preclinical findings to clinical outcomes, improving the efficiency and success rate of drug development. nih.gov Future research on this compound will likely leverage these advanced methodologies to explore its formation and effects within a more complex, systems-level framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.